molecular formula C20H16FNO3 B6375396 5-(4-Cbz-Aminopheny)-3-fluorophenol, 95% CAS No. 1261966-79-3

5-(4-Cbz-Aminopheny)-3-fluorophenol, 95%

Cat. No.: B6375396
CAS No.: 1261966-79-3
M. Wt: 337.3 g/mol
InChI Key: BHRKMPYYGTVGPD-UHFFFAOYSA-N
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Description

5-(4-Cbz-Aminophenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a carbobenzyloxy (Cbz)-protected amino group at the para position of the phenyl ring and a fluorine atom at the meta position of the phenolic ring. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. With a purity of 95%, this compound is tailored for applications requiring high precision, such as drug development and agrochemical research. Its structure combines fluorine’s electron-withdrawing effects with the steric bulk of the Cbz group, influencing reactivity, solubility, and metabolic stability.

Properties

IUPAC Name

benzyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKMPYYGTVGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
5-(4-Cbz-Aminophenyl)-3-fluorophenol C20H16FNO3 337.35 Fluorophenol, Cbz-protected amine Pharmaceutical intermediates
3-Fluorophenol C6H5FO 112.10 Fluorophenol, hydroxyl Agrochemicals, metabolic studies
4'-Hydroxy-3'-(trifluoromethyl)acetophenone C9H7F3O2 204.15 Trifluoromethyl, hydroxyl, ketone Specialty chemicals, drug synthesis
QZ-5500 (5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one) C9H8FN3O 193.18 Fluorophenyl, amino, pyrazolone API intermediates

Key Observations :

  • Fluorine Position: The meta-fluorine in 5-(4-Cbz-Aminophenyl)-3-fluorophenol contrasts with ortho/para isomers (e.g., 2- or 4-fluorophenol), which exhibit higher glycosylation efficiency in metabolic studies (17% vs. 60% for 2-fluorophenol) .
  • Protective Groups : The Cbz group distinguishes it from unprotected amines (e.g., QZ-5500), offering enhanced stability during synthetic steps, critical for multi-stage pharmaceutical syntheses.

Reactivity and Metabolic Stability

  • Glycosylation Efficiency: Studies on fluorophenols using Nicotiana tabacum cell cultures reveal positional effects: 3-fluorophenol forms β-glucoside at 17% efficiency, significantly lower than 2-fluorophenol (60%) or 4-fluorophenol (32%) . This suggests that the meta-fluorine in the target compound may similarly reduce enzymatic processing rates in biological systems.
  • Cbz Group Influence: The Cbz protection likely mitigates unwanted side reactions (e.g., oxidation or nucleophilic attack on the amine), a limitation in compounds like QZ-5500, which contains a free amino group .

Physical and Chemical Properties

Table 2: Property Comparison

Property 5-(4-Cbz-Aminophenyl)-3-fluorophenol 3-Fluorophenol 4'-Hydroxy-3'-(trifluoromethyl)acetophenone
Boiling Point (°C) Not reported (estimated >300) 178–180 295–300
Solubility Low in polar solvents (Cbz bulk) Moderate in water Low in water, soluble in organic solvents
Stability High (Cbz protection) Moderate High (trifluoromethyl stabilization)
  • Solubility: The bulky Cbz group reduces aqueous solubility compared to 3-fluorophenol, necessitating organic solvents for handling .
  • Thermal Stability: The trifluoromethyl group in 4'-Hydroxy-3'-(trifluoromethyl)acetophenone enhances thermal resistance, a trait shared with fluorinated aromatics generally .

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